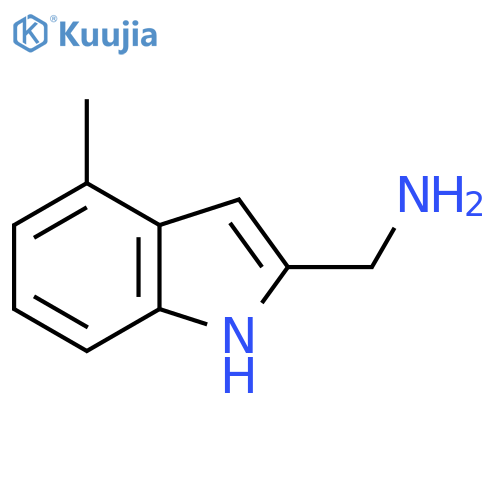Cas no 898382-42-8 ((4-methyl-1H-indol-2-yl)methanamine)

898382-42-8 structure
商品名:(4-methyl-1H-indol-2-yl)methanamine
CAS番号:898382-42-8
MF:C10H12N2
メガワット:160.215682029724
MDL:MFCD05181763
CID:5618044
PubChem ID:82502767
(4-methyl-1H-indol-2-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- EN300-30081083
- 898382-42-8
- (4-methyl-1H-indol-2-yl)methanamine
-
- MDL: MFCD05181763
- インチ: 1S/C10H12N2/c1-7-3-2-4-10-9(7)5-8(6-11)12-10/h2-5,12H,6,11H2,1H3
- InChIKey: LIDUHBVZJLFVDB-UHFFFAOYSA-N
- ほほえんだ: N1C(CN)=CC2C(C)=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 160.100048391g/mol
- どういたいしつりょう: 160.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 41.8Ų
(4-methyl-1H-indol-2-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-30081083-0.5g |
(4-methyl-1H-indol-2-yl)methanamine |
898382-42-8 | 95.0% | 0.5g |
$1180.0 | 2025-03-19 | |
| Enamine | EN300-30081083-5.0g |
(4-methyl-1H-indol-2-yl)methanamine |
898382-42-8 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 | |
| Enamine | EN300-30081083-0.25g |
(4-methyl-1H-indol-2-yl)methanamine |
898382-42-8 | 95.0% | 0.25g |
$1131.0 | 2025-03-19 | |
| Enamine | EN300-30081083-10g |
(4-methyl-1H-indol-2-yl)methanamine |
898382-42-8 | 10g |
$5283.0 | 2023-09-06 | ||
| Enamine | EN300-30081083-1g |
(4-methyl-1H-indol-2-yl)methanamine |
898382-42-8 | 1g |
$1229.0 | 2023-09-06 | ||
| Enamine | EN300-30081083-1.0g |
(4-methyl-1H-indol-2-yl)methanamine |
898382-42-8 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
| Enamine | EN300-30081083-0.05g |
(4-methyl-1H-indol-2-yl)methanamine |
898382-42-8 | 95.0% | 0.05g |
$1032.0 | 2025-03-19 | |
| Enamine | EN300-30081083-0.1g |
(4-methyl-1H-indol-2-yl)methanamine |
898382-42-8 | 95.0% | 0.1g |
$1081.0 | 2025-03-19 | |
| Enamine | EN300-30081083-2.5g |
(4-methyl-1H-indol-2-yl)methanamine |
898382-42-8 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
| Enamine | EN300-30081083-5g |
(4-methyl-1H-indol-2-yl)methanamine |
898382-42-8 | 5g |
$3562.0 | 2023-09-06 |
(4-methyl-1H-indol-2-yl)methanamine 関連文献
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
898382-42-8 ((4-methyl-1H-indol-2-yl)methanamine) 関連製品
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 81216-14-0(7-bromohept-1-yne)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
